JNJ-63533054

Description

Structure

3D Structure

Properties

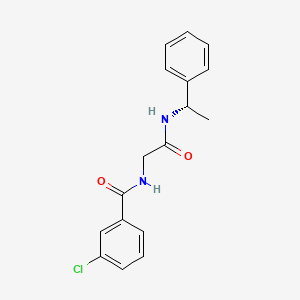

IUPAC Name |

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDVCHRYCKXEBY-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JNJ-63533054: A Technical Guide to a Potent GPR139 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-63533054, a potent and selective agonist for the G protein-coupled receptor 139 (GPR139). This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts targeting this orphan receptor.

Core Compound Characteristics

JNJ-63533054 is a small molecule, orally bioavailable, and brain-penetrant agonist of GPR139.[1][2] Its chemical name is 3-Chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide.[3] The compound is highly selective for GPR139 over a broad panel of other GPCRs, ion channels, and transporters, making it a valuable tool for elucidating the physiological roles of this receptor.[1][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative parameters of JNJ-63533054.

Table 1: In Vitro Potency and Affinity of JNJ-63533054

| Species | Assay Type | Parameter | Value (nM) |

| Human | Calcium Mobilization | EC₅₀ | 16 |

| Human | GTPγS Binding | EC₅₀ | 17 |

| Human | Radioligand Binding ([³H]JNJ-63533054) | Kₑ | 10 |

| Rat | Calcium Mobilization | EC₅₀ | 63 |

| Rat | Radioligand Binding ([³H]JNJ-63533054) | Kₑ | 32 |

| Mouse | Calcium Mobilization | EC₅₀ | 28 |

| Mouse | Radioligand Binding ([³H]JNJ-63533054) | Kₑ | 23 |

| Zebrafish | - | EC₅₀ | 3.91 |

Table 2: In Vivo Pharmacokinetic Properties of JNJ-63533054 in Rats

| Administration Route | Dose | Parameter | Value |

| Intravenous (IV) | 1 mg/kg | Clearance | 53 mL/min/kg |

| Intravenous (IV) | 1 mg/kg | Half-life (t₁/₂) | 2.5 hours |

| Oral (PO) | 5 mg/kg | Maximum Concentration (Cₘₐₓ) | 317 ng/mL (~1 µM) |

| Oral (PO) | 5 mg/kg | Brain to Plasma Ratio (b/p) | 1.2 |

GPR139 Signaling Pathways

Activation of GPR139 by JNJ-63533054 primarily initiates signaling through the Gq/11 pathway. This receptor can also couple with Gi/o proteins, although the downstream effects appear to be predominantly mediated by Gq/11. The activation of Gq/11 leads to a cascade of intracellular events, including calcium mobilization, which is a hallmark of this pathway. Furthermore, GPR139 signaling can modulate the activity of other receptor systems, such as the µ-opioid receptor (MOR), by influencing common downstream effectors like adenylyl cyclase and G protein-coupled inwardly rectifying potassium (GIRK) channels.

Caption: GPR139 signaling cascade initiated by JNJ-63533054.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize JNJ-63533054.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency of GPR139 agonists.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse GPR139.

-

Reagents:

-

JNJ-63533054 stock solution (typically in DMSO).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a commercially available kit like CalFluxVTN).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Protocol:

-

Plate the GPR139-expressing HEK293 cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 1 hour at 37°C.

-

Prepare serial dilutions of JNJ-63533054 in the assay buffer.

-

Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.

-

Add the JNJ-63533054 dilutions to the cells and continuously record the fluorescence signal for a defined period (e.g., 180 seconds).

-

The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

-

Calculate the EC₅₀ value by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for the in vitro calcium mobilization assay.

In Vivo Pharmacokinetic and Brain Penetration Studies

These studies are crucial for assessing the drug-like properties of JNJ-63533054.

-

Animal Models: Male Sprague-Dawley rats or C57BL/6 mice.

-

Drug Formulation: For oral administration, JNJ-63533054 is typically prepared as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.

-

Protocol:

-

Administer JNJ-63533054 to the animals via the desired route (e.g., oral gavage or intravenous injection).

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), euthanize a cohort of animals.

-

Collect blood samples (via cardiac puncture) and harvest the brains.

-

Process the blood to obtain plasma.

-

Homogenize the brain tissue.

-

Extract JNJ-63533054 from the plasma and brain homogenates.

-

Quantify the concentration of JNJ-63533054 in the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate pharmacokinetic parameters (Cₘₐₓ, t₁/₂, clearance) and the brain-to-plasma concentration ratio.

-

Caption: Workflow for in vivo pharmacokinetic studies.

In Vivo Behavioral Assessments

JNJ-63533054 has been evaluated in various behavioral models to probe the in vivo function of GPR139.

-

Locomotor Activity:

-

Administer JNJ-63533054 (e.g., 3-30 mg/kg, p.o.) to rats.

-

Place the animals in an open-field arena equipped with photobeams to automatically record horizontal and vertical movements.

-

Monitor activity for a specified duration (e.g., 1-2 hours).

-

JNJ-63533054 has been shown to induce a dose-dependent reduction in locomotor activity in rats.

-

-

Anxiety and Despair Models:

-

The compound has been tested in models such as the marble-burying test and elevated plus maze for anxiety-like behavior, and the tail suspension test for despair-like behavior.

-

For instance, in the marble-burying test, JNJ-63533054 (10 mg/kg, p.o.) produced a small anxiolytic-like effect.

-

Conclusion

JNJ-63533054 is a well-characterized, potent, and selective GPR139 agonist with excellent drug-like properties, including oral bioavailability and brain penetrance. Its primary mechanism of action is through the activation of the Gq/11 signaling pathway. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of targeting GPR139 in various neurological and psychiatric disorders.

References

A Selective GPR139 Agonist for Central Nervous System Research

An In-Depth Technical Guide to the Discovery and Development of JNJ-63533054

This technical guide provides a comprehensive overview of the discovery, development, and characterization of JNJ-63533054, a potent and selective agonist for the G protein-coupled receptor 139 (GPR139). JNJ-63533054 was developed by Janssen Research & Development, LLC, as a chemical tool to investigate the physiological functions of GPR139, an orphan receptor predominantly expressed in the central nervous system.[1] Its development has been instrumental in elucidating the potential roles of GPR139 in various neurological processes. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of GPR139 modulation.

Discovery

JNJ-63533054, with the chemical name 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide, was identified through a high-throughput screening campaign aimed at finding selective small-molecule agonists for GPR139.[2] This effort was undertaken to create a tool to probe the function of GPR139, given that its endogenous ligands were not definitively known at the time, though L-tryptophan and L-phenylalanine were identified as candidate physiological ligands.[2] The identification of JNJ-63533054 provided a crucial asset for studying the receptor's role in the brain.[2]

Mechanism of Action

JNJ-63533054 is a potent and selective agonist of GPR139. It activates the human, rat, and mouse GPR139 receptors with high potency. GPR139 is an orphan G-protein-coupled receptor that is highly expressed in specific brain regions, most notably the medial habenula and septum.

Signaling Pathways

Studies have shown that GPR139 can couple to multiple G protein subtypes. The primary signaling pathway activated by GPR139 upon agonist binding is through Gq/11 proteins, leading to downstream calcium mobilization. Evidence also suggests potential coupling to Gi/o proteins. The activation of Gq/11 by GPR139 can counteract the effects of μ-opioid receptor (MOR) activation in medial habenula neurons.

Caption: GPR139 signaling cascade upon activation by JNJ-63533054.

Binding Site

Cryo-electron microscopy studies have revealed the binding mode of JNJ-63533054 within the GPR139 transmembrane bundle. The phenyl ring of the molecule is situated in a deep hydrophobic pocket. Key interactions include a cation-π interaction with residue R2446x51 and a π–π interaction with W2416x48. Mutagenesis studies have confirmed the importance of residues F1093x33, H1875x43, and N2717x38 for receptor activation. Interestingly, two distinct binding poses for JNJ-63533054 were identified in the GPR139-Gi structure, suggesting a potential link between ligand conformation and G protein coupling specificity.

In Vitro Pharmacological Profile

JNJ-63533054 demonstrates high potency and selectivity for GPR139 in various in vitro assays. It was shown to be selective against a panel of 50 other targets and displayed no activity at its closest homolog, GPR142.

| Parameter | Species | Value | Assay Type |

| EC50 | Human | ~16 nM | Calcium Mobilization |

| EC50 | Human | 17 nM | GTPγS Binding |

| EC50 | Rat | 63 nM | Calcium Mobilization |

| EC50 | Mouse | 28 nM | Calcium Mobilization |

| Kd | Human | 10 nM | Radioligand Binding ([³H]JNJ-63533054) |

| Kd | Rat | 32 nM | Radioligand Binding ([³H]JNJ-63533054) |

| Kd | Mouse | 23 nM | Radioligand Binding ([³H]JNJ-63533054) |

| Data sourced from multiple references. |

Experimental Protocols

-

Calcium Mobilization Assay: Recombinant cells expressing GPR139 were used. Receptor activity was measured by quantifying changes in intracellular calcium levels following the application of JNJ-63533054.

-

GTPγS Binding Assay: The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G protein-coupled receptors was measured in cell membranes expressing GPR139. An increase in [³⁵S]GTPγS binding upon addition of JNJ-63533054 indicates receptor activation.

-

Radioligand Binding Assay: A tritium-labeled version of JNJ-63533054 ([³H]JNJ-63533054) was used to perform saturation binding studies on cell membranes expressing human, rat, or mouse GPR139 to determine the binding affinity (Kd) and receptor density (Bmax).

In Vivo Preclinical Profile

JNJ-63533054 is orally bioavailable and crosses the blood-brain barrier, making it a suitable tool for in vivo studies in rodents.

Pharmacokinetics

Pharmacokinetic studies in rats demonstrated that JNJ-63533054 has excellent properties for in vivo use.

| Parameter | Value | Species | Dosing |

| IV Clearance | 53 mL/min/kg | Rat | 1 mg/kg IV |

| Cmax | 317 ng/mL (~1 µM) | Rat | 5 mg/kg PO |

| t1/2 | 2.5 hours | Rat | 5 mg/kg PO |

| Brain/Plasma Ratio | 1.2 | Rat | 5 mg/kg PO |

| Data sourced from MedChemExpress. |

Experimental Protocols

-

Blood-Brain Barrier Penetration Study: Male C57BL/6 mice and Sprague-Dawley rats received an oral administration of JNJ-63533054 (10 mg/kg). At various time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours for mice), animals were euthanized. Brain and blood samples were collected, and drug concentrations were determined using liquid chromatography/tandem mass spectrometry (LC/MS-MS) to calculate the brain-to-plasma concentration ratio.

Caption: Experimental workflow for the blood-brain barrier penetration study.

Pharmacodynamics and Behavioral Studies

The effects of JNJ-63533054 have been characterized in several in vivo models:

-

Locomotor Activity: In rats, oral administration of JNJ-63533054 (3-30 mg/kg) induced a dose-dependent reduction in locomotor activity.

-

c-fos Expression: Despite the high expression of GPR139 in the medial habenula and dorsal striatum, JNJ-63533054 (10-30 mg/kg, p.o.) did not alter c-fos expression in these brain regions.

-

Neurochemistry: In vivo microdialysis experiments in rats showed that JNJ-63533054 did not affect basal levels of dopamine or serotonin in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).

-

Behavioral Models: The compound was profiled in models of anxiety, despair, and anhedonia. It produced a small anxiolytic-like effect in the marble burying test but had no effect in the elevated plus maze. In the female urine sniffing test, used to assess anhedonia-like behavior, JNJ-63533054 significantly decreased the time spent sniffing the urine cue. It had no significant effect in the tail suspension test or on learned helplessness.

-

Alcohol Consumption: In a preclinical model, JNJ-63533054 was reported to reduce the escalation of alcohol self-administration in alcohol-dependent male rats.

Development Status

As of late 2025, JNJ-63533054 is categorized as being in the preclinical stage of development. It was initially developed by Janssen Research & Development, LLC, and has been investigated for its potential in treating central nervous system diseases and alcohol use disorder. While it has served as an invaluable research tool, its progression into clinical trials has not been publicly documented. Other GPR139 agonists, such as TAK-041, have advanced to clinical trials for neuropsychiatric disorders, but with mixed results. The research conducted with JNJ-63533054 continues to contribute significantly to the understanding of GPR139's role in brain function and its potential as a therapeutic target.

References

JNJ-63533054: A Technical Guide for Neuroscience Research

Introduction

JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor with high expression in specific regions of the central nervous system, including the medial habenula and striatum.[4][] The discrete expression of GPR139 in brain circuits associated with mood, motivation, and reward has made it an emerging target for neuropsychiatric and behavioral disorders. JNJ-63533054 serves as a critical pharmacological tool to investigate the physiological functions of GPR139 in vivo. This guide provides a comprehensive overview of JNJ-63533054, including its mechanism of action, pharmacokinetic profile, and findings from key preclinical studies.

Mechanism of Action

JNJ-63533054 functions as a selective agonist at the GPR139 receptor. GPR139 is known to couple to multiple G protein families, primarily the Gq/11 and Gi/o families, and to a lesser extent, Gs. Activation of GPR139 by JNJ-63533054 initiates downstream signaling cascades through these pathways. Studies have revealed that GPR139 has a preference for Gq/11 coupling over Gs coupling. The interaction between JNJ-63533054 and GPR139 involves a unique binding pose within the transmembrane helices, with specific residues like R2446x51 playing a crucial role in ligand selectivity and receptor activation.

Pharmacology and Pharmacokinetics

JNJ-63533054 demonstrates high potency and affinity for GPR139 across different species. It is characterized by its excellent pharmacokinetic properties, including oral bioavailability and the ability to penetrate the blood-brain barrier.

Table 1: In Vitro Pharmacology of JNJ-63533054

| Parameter | Species | Value | Assay |

| EC50 | Human | 16 nM | Calcium Mobilization |

| Human | 17 nM | GTPγS Binding | |

| Rat | 63 nM | Not Specified | |

| Mouse | 28 nM | Not Specified | |

| Zebrafish | 3.91 nM | Not Specified | |

| Kd | Human | 10 nM | Saturation Binding |

| Rat | 32 nM | Saturation Binding | |

| Mouse | 23 nM | Saturation Binding |

Table 2: Pharmacokinetic Properties of JNJ-63533054 in Rats

| Parameter | Value | Route of Administration |

| IV Clearance | 53 mL/min/kg | Intravenous (1 mg/kg) |

| Cmax | 317 ng/mL (~1 µM) | Oral (5 mg/kg) |

| t1/2 | 2.5 hours | Oral (5 mg/kg) |

| Brain/Plasma Ratio | 1.2 | Oral (5 mg/kg) |

Preclinical In Vivo Studies

JNJ-63533054 has been evaluated in various rodent models to understand the in vivo function of GPR139. These studies have explored its effects on behavior, neurotransmitter levels, and sleep.

Table 3: Summary of In Vivo Effects of JNJ-63533054

| Animal Model | Dose (p.o.) | Key Findings |

| Rats | 3-30 mg/kg | Dose-dependent reduction in locomotor activity. |

| Rats (Alcohol-Dependent) | 30 mg/kg | Reversed the escalation of alcohol self-administration. |

| Rats | Not Specified | Reduced latency of NREM sleep and increased NREM sleep duration. |

| Mice | 10-30 mg/kg | No effect on c-fos expression in the medial habenula or dorsal striatum. |

| Mice | 10 mg/kg | Produced an anxiolytic-like effect in the marble burying test. |

| Mice | 10 mg/kg | Produced an anhedonic-like effect in the female urine sniffing test. |

| Rats (Microdialysis) | 10-30 mg/kg | No effect on basal levels of dopamine or serotonin in the mPFC and NAc. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of JNJ-63533054.

Blood-Brain Barrier Penetration Study

-

Objective: To determine the concentration of JNJ-63533054 in the brain and plasma over time.

-

Subjects: Male C57BL/6 mice and male Sprague-Dawley rats.

-

Procedure:

-

A single oral dose of JNJ-63533054 (10 mg/kg) was administered. The compound was solubilized in 0.5% hydroxypropyl methylcellulose (HPMC) in water.

-

At various time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours for mice; 0.5, 2, and 6 hours for rats), animals were euthanized.

-

Blood samples were collected via cardiac puncture, and brains were removed.

-

Brain tissue was homogenized.

-

Blood and brain homogenates were processed (e.g., deproteinized with acetonitrile) and analyzed by liquid chromatography/tandem mass spectrometry (LC-MS/MS) to quantify the concentration of JNJ-63533054.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JNJ-63533054 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. JNJ-63533054 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-63533054: A Comprehensive Technical Guide on a Novel GPR139 Agonist for CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor primarily expressed in the central nervous system (CNS), with high concentrations in the habenula and striatum.[4][] These brain regions are integral to the circuitry governing mood, motivation, and reward. The discrete expression of GPR139 in these areas suggests its potential as a therapeutic target for a range of CNS disorders. JNJ-63533054 serves as a critical chemical probe to elucidate the physiological functions of GPR139 and to explore its therapeutic utility. This document provides an in-depth technical overview of JNJ-63533054, including its pharmacological properties, preclinical evidence of its role in CNS-related models, and detailed experimental methodologies.

Core Compound and Target Information

| Compound Name | JNJ-63533054 |

| Synonyms | JNJ63533054, compound 7c |

| IUPAC Name | 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide |

| Molecular Formula | C17H17ClN2O2 |

| Molecular Weight | 316.78 g/mol |

| Compound Class | Synthetic organic |

| Target | G protein-coupled receptor 139 (GPR139) |

| Mechanism of Action | GPR139 Agonist |

| Highest R&D Status | Preclinical |

| Therapeutic Areas | Nervous System Diseases, Other Diseases |

| Active Indications | Central Nervous System Diseases, Alcohol Use Disorder |

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and binding affinity, as well as the in vivo pharmacokinetic parameters of JNJ-63533054.

Table 1: In Vitro Potency (EC50) of JNJ-63533054

| Assay | Species | EC50 (nM) |

| Calcium Mobilization | Human | 16 |

| GTPγS Binding | Human | 17 |

| Calcium Mobilization | Rat | 63 |

| Calcium Mobilization | Mouse | 28 |

Table 2: In Vitro Binding Affinity (Kd) of [3H] JNJ-63533054

| Species | Kd (nM) | Bmax (pmol/mg protein) |

| Human | 10 | 26 |

| Rat | 32 | 8.5 |

| Mouse | 23 | 6.2 |

Table 3: Pharmacokinetic Parameters of JNJ-63533054 in Rats

| Parameter | Value | Dosing |

| IV Clearance | 53 mL/min/kg | 1 mg/kg IV |

| Cmax | 317 ng/mL (~1 µM) | 5 mg/kg PO |

| t1/2 | 2.5 hours | 5 mg/kg PO |

| Brain/Plasma Ratio | 1.2 | 5 mg/kg PO |

Table 4: Plasma and Brain Concentrations of JNJ-63533054 in Mice Following Oral Administration (10 mg/kg)

| Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/mL) |

| 0.25 | 2193 ± 479 | 2115 ± 585 |

| 0.5 | 1967 ± 250 | 2106 ± 487 |

| 1 | 1283 ± 150 | 1373 ± 204 |

| 2 | 508 ± 244 | 450 ± 156 |

Signaling Pathways of GPR139 Activation

JNJ-63533054 activates GPR139, which has been shown to couple to multiple G protein families, primarily Gq/11 and Gi/o. This dual coupling allows for the modulation of distinct downstream signaling cascades. The activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The Gi/o pathway activation typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. However, in some cellular contexts, GPR139 stimulation has been observed to increase cAMP levels, potentially through a Gq/11-mediated mechanism influencing certain adenylyl cyclase isoforms.

Preclinical Evidence in CNS Disorder Models

Preclinical studies have begun to explore the in vivo effects of JNJ-63533054, providing insights into the potential therapeutic applications of GPR139 agonism.

-

Alcohol Use Disorder: In alcohol-dependent rats exhibiting compulsive-like alcohol self-administration, systemic or direct administration of JNJ-63533054 into the habenula reduced alcohol intake. This effect was not observed in non-dependent rats, suggesting that GPR139 may play a role in the neuroadaptations underlying alcohol dependence.

-

Locomotor Activity: JNJ-63533054 induces a dose-dependent reduction in spontaneous locomotor activity in rats. This effect suggests a modulatory role of GPR139 in motor control circuits.

-

Mood and Anxiety: The compound has been evaluated in several behavioral models of anxiety, despair, and anhedonia. While it did not significantly alter behaviors in models of despair (tail suspension test) or learned helplessness, it did produce an anhedonic-like effect in the female urine sniffing test.

-

Neurotransmitter Levels: In vivo microdialysis studies in freely moving rats showed that JNJ-63533054 did not alter basal levels of serotonin or dopamine in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).

-

Neuronal Activation: JNJ-63533054 did not induce c-fos expression in the medial habenula or dorsal striatum, areas with high GPR139 expression. This suggests that acute agonism of GPR139 by JNJ-63533054 does not cause widespread neuronal activation in these regions under basal conditions.

Detailed Experimental Protocols

6.1. In Vitro Calcium Mobilization Assay

-

Objective: To determine the potency (EC50) of JNJ-63533054 in activating GPR139.

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human, rat, or mouse GPR139.

-

Methodology:

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

After incubation, the dye solution is removed, and the cells are washed.

-

A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

JNJ-63533054 is serially diluted to various concentrations and added to the wells.

-

Fluorescence is monitored continuously to measure changes in intracellular calcium concentration.

-

The peak fluorescence response is plotted against the log concentration of JNJ-63533054, and the EC50 value is calculated using a four-parameter logistic equation.

-

6.2. In Vivo Blood-Brain Barrier Penetration Study

-

Objective: To determine the brain and plasma concentrations of JNJ-63533054 over time.

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

-

Methodology:

-

JNJ-63533054 is formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.

-

Animals receive a single oral administration of JNJ-63533054 (e.g., 10 mg/kg).

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours), cohorts of animals are euthanized.

-

Blood samples are collected via cardiac puncture, and plasma is separated by centrifugation.

-

Brains are rapidly removed and homogenized.

-

Plasma and brain homogenate samples are deproteinized (e.g., with acetonitrile).

-

The concentrations of JNJ-63533054 in the samples are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The brain-to-plasma concentration ratio is calculated at each time point.

-

6.3. c-fos Expression Analysis

-

Objective: To assess in vivo neuronal activation in specific brain regions following JNJ-63533054 administration.

-

Animal Model: Male C57BL/6 mice.

-

Methodology:

-

Animals are administered JNJ-63533054 (e.g., 10 or 30 mg/kg, p.o.) or vehicle. A positive control, such as amphetamine (2 mg/kg, i.p.), is also used.

-

After a set time (e.g., 1 hour), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

-

Brains are extracted, post-fixed, and cryoprotected.

-

Coronal sections containing the brain regions of interest (e.g., medial habenula, dorsal striatum) are cut on a cryostat.

-

Immunohistochemistry is performed on the sections using a primary antibody against the c-fos protein and an appropriate secondary antibody conjugated to a reporter enzyme or fluorophore.

-

The sections are imaged using a microscope, and the number of c-fos-positive cells in the regions of interest is quantified.

-

Conclusion

JNJ-63533054 is a well-characterized GPR139 agonist that serves as an invaluable tool for investigating the role of this orphan receptor in the CNS. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, makes it suitable for in vivo studies. Preclinical data suggest that GPR139 agonism may have therapeutic potential in treating alcohol use disorder and modulating behaviors related to motivation and reward. Further research is warranted to fully elucidate the physiological and pathophysiological roles of GPR139 and to explore the full therapeutic potential of selective agonists like JNJ-63533054 in a broader range of neurological and psychiatric disorders.

References

- 1. JNJ-63533054 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-63533054: A Technical Guide to its Selectivity Profile and Core Functional Assays

Introduction

JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the G-protein coupled receptor 139 (GPR139).[1][2][3] This receptor is expressed almost exclusively in the central nervous system, with high concentrations in the habenula and septum, suggesting a significant role in neuromodulation.[4][5] The endogenous ligands for GPR139 are the essential amino acids L-tryptophan and L-phenylalanine. JNJ-63533054 was developed as a surrogate agonist to probe the physiological functions of GPR139. Due to its ability to cross the blood-brain barrier, it serves as a critical tool for in vivo studies. This guide provides an in-depth overview of the selectivity profile of JNJ-63533054, detailed protocols for the key experiments used in its characterization, and visualizations of its signaling pathways and experimental workflows.

Quantitative Selectivity and Potency Profile

JNJ-63533054 demonstrates high potency and selectivity for the GPR139 receptor across multiple species. Its activity is most pronounced at the human ortholog, with slightly lower potency at the rat and mouse receptors.

Table 1: In Vitro Agonist Potency (EC₅₀) of JNJ-63533054

| Species | Assay Type | EC₅₀ (nM) | Reference(s) |

| Human | Calcium Mobilization | 16 | |

| Human | GTPγS Binding | 17 | |

| Rat | Calcium Mobilization | 63 | |

| Mouse | Calcium Mobilization | 28 |

Table 2: Radioligand Binding Affinity (Kd) of [³H]JNJ-63533054

| Species | Kd (nM) | Bmax (pmol/mg protein) | Reference(s) |

| Human | 10 | 26 | |

| Rat | 32 | 8.5 | |

| Mouse | 23 | 6.2 |

Off-Target Selectivity

JNJ-63533054 has been profiled against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, demonstrating a high degree of selectivity for GPR139. Notably, it shows no significant activity at its closest structural homolog, GPR142. In a screening panel of 50 distinct targets, JNJ-63533054 was confirmed to be a selective GPR139 agonist.

GPR139 Signaling Pathway

Activation of GPR139 by an agonist like JNJ-63533054 initiates downstream signaling cascades through the coupling of heterotrimeric G-proteins. The receptor primarily signals through the Gαq/11 and Gαi/o pathways.

Experimental Protocols

The characterization of JNJ-63533054 relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for these core experiments.

Radioligand Binding Assay

This assay quantifies the affinity (Kd) of a radiolabeled ligand, [³H]JNJ-63533054, for the GPR139 receptor and the receptor density (Bmax) in a given tissue or cell preparation.

Workflow Diagram:

Detailed Protocol:

-

Membrane Preparation:

-

HEK293 cells stably expressing the GPR139 receptor are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Assay Procedure (Saturation Binding):

-

The assay is performed in a 96-well plate format with a final volume of 200 µL.

-

Total Binding: Cell membranes (typically 10-20 µg of protein) are incubated with increasing concentrations of [³H]JNJ-63533054.

-

Non-Specific Binding (NSB): A parallel set of wells is prepared, including a high concentration (e.g., 10 µM) of unlabeled JNJ-63533054 to saturate all specific binding sites.

-

The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.

-

Filters are washed multiple times with an ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and the trapped radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

The specific binding data is then plotted against the concentration of [³H]JNJ-63533054 and analyzed using non-linear regression (one-site binding model) to determine the Kd and Bmax values.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 signaling pathway by a GPR139 agonist.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture and Plating:

-

HEK293 cells stably expressing GPR139 are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured overnight to form a confluent monolayer.

-

-

Dye Loading:

-

The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a commercial kit like the FLIPR Calcium Assay Kit) for approximately 45-60 minutes at 37°C.

-

The buffer often contains probenecid, an anion-exchange transport inhibitor, to prevent the leakage of the dye from the cells.

-

-

FLIPR Assay:

-

The plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken for a short period (e.g., 10-20 seconds).

-

The instrument's integrated fluidics system then adds a specific concentration of JNJ-63533054 to the wells.

-

Fluorescence is monitored kinetically for 1-3 minutes to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

These response values are plotted against the logarithm of the agonist concentration.

-

The resulting dose-response curve is fitted with a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of agonist that produces 50% of the maximal response.

-

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins upon receptor stimulation. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit after it dissociates from the receptor.

Workflow Diagram:

References

- 1. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

JNJ-63533054 blood-brain barrier permeability

An In-depth Technical Guide to the Blood-Brain Barrier Permeability of JNJ-63533054

Introduction

JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist for the G protein-coupled receptor 139 (GPR139).[1] GPR139 is an orphan receptor with high expression in the central nervous system, particularly in the habenula and septum.[1][2] The endogenous ligands for GPR139 are believed to be the essential amino acids L-tryptophan and L-phenylalanine.[2] Given its localization within the brain, the ability of any GPR139-targeting compound to cross the blood-brain barrier (BBB) is critical for its therapeutic potential in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the BBB permeability of JNJ-63533054, summarizing key quantitative data and experimental protocols.

Quantitative Data on Blood-Brain Barrier Permeability

JNJ-63533054 has been demonstrated to effectively cross the blood-brain barrier in multiple preclinical species. The following tables summarize the pharmacokinetic data related to its central nervous system distribution.

Table 1: Brain and Plasma Concentrations of JNJ-63533054 in Male C57BL/6 Mice Following Oral Administration (10 mg/kg)

| Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/mL) | Brain-to-Plasma Ratio |

| 0.25 | 2193 ± 479 | 2115 ± 585 | 0.96 |

| 0.5 | 1967 ± 250 | 2106 ± 487 | 1.07 |

| 1 | 1283 ± 150 | 1373 ± 204 | 1.07 |

| 2 | 508 ± 244 | 450 ± 156 | 0.89 |

| 4 | 114 ± 40 | 102 ± 33 | 0.89 |

| 8 | 20 ± 9 | 16 ± 5 | 0.80 |

| Data are presented as mean ± SD (n=3). |

Table 2: Brain and Plasma Concentrations of JNJ-63533054 in Male Sprague-Dawley Rats Following Oral Administration (10 mg/kg)

| Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/mL) | Brain-to-Plasma Ratio |

| 0.5 | 425 ± 121 | 481 ± 140 | 1.13 |

| 2 | 217 ± 56 | 262 ± 74 | 1.21 |

| 6 | 32 ± 13 | 36 ± 17 | 1.13 |

| Data are presented as mean ± SD (n=2). |

In rats, JNJ-63533054 demonstrates a brain-to-plasma ratio of approximately 1.2. Following a 10 mg/kg oral dose, the maximal brain exposure was approximately 6.7 μM in mice and 1.3 μM in rats. The compound is rapidly absorbed, with the highest concentrations observed at the first time point in both species.

Experimental Protocols

The assessment of JNJ-63533054's BBB permeability was conducted through in vivo studies in rodents. The methodologies employed are detailed below.

In Vivo Blood-Brain Barrier Penetration Study

-

Subjects: Male C57BL/6 mice and male Sprague-Dawley rats were used for the studies. All animal studies were carried out in accordance with the Guide for the Care and Use of Laboratory Animals and approved by the local Institutional Animal Care and Use Committee.

-

Drug Formulation and Administration: For the BBB penetration studies, JNJ-63533054 was prepared as a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) in water. The compound was administered orally (p.o.) at a dose of 10 mg/kg.

-

Sample Collection: At various time points post-administration (0.25, 0.5, 1, 2, 4, and 8 hours for mice; 0.5, 2, and 6 hours for rats), animals were euthanized. Blood samples were collected via cardiac puncture, and brains were removed.

-

Sample Analysis: Brains were homogenized. Blood samples were deproteinized using acetonitrile. The concentrations of JNJ-63533054 in the brain homogenates and deproteinized plasma were determined using liquid chromatography/tandem mass spectrometry (LC-MS/MS).

Visualizations

Signaling Pathway of GPR139

JNJ-63533054 acts as an agonist at the GPR139 receptor. GPR139 is known to couple to both Gq/11 and Gi/o G-protein families, initiating downstream signaling cascades.

Caption: GPR139 signaling activated by JNJ-63533054.

Experimental Workflow for In Vivo BBB Permeability Assessment

The following diagram illustrates the workflow for determining the brain penetration of JNJ-63533054 in rodent models.

Caption: Workflow of the in vivo BBB permeability study.

Logical Relationship of JNJ-63533054 Properties and Effects

This diagram outlines the logical connection between the molecular properties of JNJ-63533054 and its observed in vivo pharmacological effects.

Caption: JNJ-63533054 properties leading to CNS effects.

Conclusion

The available preclinical data robustly demonstrate that JNJ-63533054 is a brain-penetrant compound. Following oral administration, it achieves significant concentrations in the central nervous system of both mice and rats, with brain-to-plasma ratios near or slightly above unity. This efficient BBB permeability, combined with its potency and selectivity as a GPR139 agonist, makes JNJ-63533054 a valuable tool for investigating the central functions of the GPR139 receptor and a promising candidate for the development of therapeutics targeting CNS disorders.

References

A Preclinical Pharmacokinetic Profile of JNJ-63533054: An In-Depth Technical Guide

JNJ-63533054 is a potent, selective, and orally active agonist for the G-protein coupled receptor 139 (GPR139).[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of JNJ-63533054, summarizing key data from rodent models. The information is intended for researchers, scientists, and professionals involved in drug development.

Pharmacokinetic Parameters

The pharmacokinetic properties of JNJ-63533054 have been evaluated in preclinical studies, demonstrating its potential for in vivo applications. The compound is orally bioavailable and can penetrate the blood-brain barrier.[2][3]

Table 1: Pharmacokinetic Parameters of JNJ-63533054 in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| Cmax | 317 ng/mL (~1 µM) | - |

| t½ | 2.5 hours | - |

| Clearance | 53 mL/min/kg | - |

| Brain/Plasma Ratio | 1.2 | - |

| Data sourced from MedchemExpress.com[1] |

Experimental Methodologies

A summary of the experimental protocols used in the preclinical evaluation of JNJ-63533054 is provided below.

Blood-Brain Barrier Penetration Studies:

-

Animal Models: Male C57BL/6 mice and male Sprague-Dawley rats were utilized.

-

Dosing: A single oral dose of 10 mg/kg of JNJ-63533054 was administered.

-

Formulation: For mouse studies, JNJ-63533054 was solubilized in 0.5% hydroxypropyl methylcellulose (HPMC) in water. For rat studies, it was administered as a suspension in 0.5% HPMC in water.

-

Sample Collection: Blood and brain samples were collected at various time points post-administration (mice: 0.25, 0.5, 1, 2, 4, and 8 hours; rats: 0.5, 2, and 6 hours).

-

Analytical Method: Brain homogenates and deproteinized blood samples were analyzed using liquid chromatography/tandem mass spectrometry (LC/MS-MS).

Behavioral and Neurochemical Studies:

-

Animal Models: Adult male mice (C57BL/6) and adult male rats (Sprague-Dawley or Wistar-Kyoto) were used.

-

Dosing and Formulation:

-

For mouse behavioral studies, JNJ-63533054 was administered orally as a suspension in 0.5% HPMC.

-

For rat behavioral and neurochemistry studies, JNJ-63533054 was given orally as a suspension in 0.5% HPMC.

-

-

Assessments:

-

c-fos expression was examined in the habenula and dorsal striatum to assess neuronal activation.

-

In vivo microdialysis was performed in freely moving rats to measure serotonin and dopamine levels in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc).

-

Behavioral models of anxiety, despair, and anhedonia were employed.

-

Visualizations

Mechanism of Action and Signaling Pathway

JNJ-63533054 acts as an agonist at the GPR139 receptor. GPR139 is known to signal through Gq/11 proteins, leading to the activation of downstream effector pathways.

Caption: GPR139 signaling pathway activated by JNJ-63533054.

Experimental Workflow for Preclinical Pharmacokinetic Analysis

The following diagram illustrates the general workflow for conducting preclinical pharmacokinetic studies of JNJ-63533054.

Caption: General experimental workflow for pharmacokinetic studies.

References

JNJ-63533054: A Comprehensive Technical Guide to its Therapeutic Potential as a GPR139 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-63533054 is a potent, selective, and orally bioavailable small molecule agonist of the G protein-coupled receptor 139 (GPR139).[1][2][3] GPR139 is an orphan receptor with highly localized expression in the central nervous system, particularly in the habenula, striatum, and septum, suggesting its involvement in neuromodulatory processes.[2][3] This technical guide provides an in-depth overview of JNJ-63533054, its mechanism of action, preclinical data, and potential therapeutic applications, with a focus on quantitative data, experimental methodologies, and signaling pathway visualizations.

Mechanism of Action and Signaling Pathways

JNJ-63533054 exerts its effects by activating GPR139, which has been shown to couple to multiple G protein families, primarily Gq/11 and to a lesser extent, Gi/o. Activation of the Gq/11 pathway by JNJ-63533054 leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels, a hallmark of GPR139 activation that has been consistently observed in response to JNJ-63533054 in various cell-based assays.

Furthermore, GPR139 activation can influence cyclic adenosine monophosphate (cAMP) levels. While the primary Gq/11 pathway is not directly linked to cAMP modulation, the receptor's ability to also couple to Gi/o suggests a potential for inhibiting adenylyl cyclase and decreasing cAMP production. Interestingly, some studies have reported a stimulation of cAMP production, indicating the complexity of GPR139 signaling which may be cell-type dependent.

GPR139 signaling has also been shown to functionally oppose the effects of the µ-opioid receptor (MOR). This is achieved through the Gq/11-mediated pathway which can counteract the Gi/o-mediated signaling of MOR at the level of downstream effectors like G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Quantitative Data

The following tables summarize the key quantitative data for JNJ-63533054 from in vitro and in vivo studies.

Table 1: In Vitro Activity of JNJ-63533054

| Assay Type | Species | Parameter | Value | Reference |

| Calcium Mobilization | Human | EC₅₀ | 16 nM | |

| GTPγS Binding | Human | EC₅₀ | ~16 nM | |

| ERK Phosphorylation | CHO-GPR139 cells | EC₅₀ | Potent (not specified) | |

| Radioligand Binding | Human | Kᵢ | 10 nM | |

| Radioligand Binding | Rat | Kᵢ | 32 nM | |

| Radioligand Binding | Mouse | Kᵢ | 23 nM | |

| Saturation Binding | Human | Bₘₐₓ | 26 pmol/mg protein | |

| Saturation Binding | Rat | Bₘₐₓ | 8.5 pmol/mg protein | |

| Saturation Binding | Mouse | Bₘₐₓ | 6.2 pmol/mg protein |

Table 2: In Vivo Pharmacokinetics of JNJ-63533054 in Rats

| Route | Dose | Cₘₐₓ | t₁/₂ | IV Clearance | Brain/Plasma Ratio | Reference |

| Oral | 5 mg/kg | 317 ng/mL | 2.5 h | - | 1.2 | |

| Intravenous | 1 mg/kg | - | - | 53 mL/min/kg | - |

Experimental Protocols

In Vitro Assays

Calcium Mobilization Assay This assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Culture: HEK293 cells stably expressing human GPR139 are cultured in appropriate media and seeded into 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

-

Compound Addition: JNJ-63533054 is serially diluted and added to the wells.

-

Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is plotted against the compound concentration to determine the EC₅₀ value.

GTPγS Binding Assay This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

-

Membrane Preparation: Membranes from cells expressing GPR139 are prepared by homogenization and centrifugation.

-

Assay Buffer: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of JNJ-63533054.

-

Incubation: The reaction is incubated at 30°C for a defined period.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC₅₀ value.

In Vivo Studies

Locomotor Activity in Rats This study assesses the effect of JNJ-63533054 on spontaneous movement.

-

Animals: Male Sprague Dawley rats are used.

-

Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas).

-

Dosing: JNJ-63533054 is administered orally at various doses (e.g., 3, 10, 30 mg/kg). A vehicle control group is included.

-

Data Collection: Locomotor activity is recorded for a specified period (e.g., 60 minutes) using an automated activity monitoring system that tracks beam breaks.

-

Data Analysis: The total distance traveled or the number of beam breaks is compared between the treatment and control groups.

Alcohol Self-Administration in Rats This model evaluates the effect of JNJ-63533054 on alcohol-seeking behavior in alcohol-dependent rats.

-

Induction of Dependence: Rats are made dependent on alcohol using chronic intermittent ethanol vapor exposure.

-

Operant Conditioning: Rats are trained to self-administer alcohol by pressing a lever in an operant chamber.

-

Treatment: JNJ-63533054 is administered systemically (e.g., orally) or directly into specific brain regions (e.g., habenula).

-

Behavioral Testing: The number of lever presses for alcohol is recorded during test sessions.

-

Data Analysis: Alcohol self-administration is compared between JNJ-63533054-treated and vehicle-treated rats.

Potential Therapeutic Applications

The preclinical data for JNJ-63533054 suggest several potential therapeutic applications, primarily in the realm of neuropsychiatric disorders.

-

Alcohol Use Disorder (AUD): The most robust evidence for the therapeutic potential of JNJ-63533054 is in the treatment of AUD. Studies in alcohol-dependent rats have shown that JNJ-63533054 can reduce compulsive-like alcohol self-administration. This effect appears to be mediated by the activation of GPR139 in the habenula, a brain region critically involved in addiction and withdrawal. JNJ-63533054 has also been shown to alleviate withdrawal-induced hyperalgesia.

-

Other Substance Use Disorders: The functional antagonism of the µ-opioid receptor by GPR139 signaling suggests that JNJ-63533054 could have therapeutic potential in opioid use disorder by modulating opioid-related behaviors.

-

Schizophrenia: While there are no direct studies of JNJ-63533054 in models of schizophrenia, another GPR139 agonist, TAK-041, has been investigated in clinical trials for the negative symptoms of schizophrenia. This suggests that GPR139 is a target of interest for this indication.

-

Movement Disorders: The expression of GPR139 in the striatum and the observation that JNJ-63533054 reduces locomotor activity in rats suggest a potential role for GPR139 modulators in movement disorders.

Clinical Development

To date, there is no publicly available information on clinical trials specifically for JNJ-63533054. The development of other GPR139 agonists, such as TAK-041, indicates that this receptor is a viable target for clinical investigation in neuropsychiatric disorders.

Conclusion

JNJ-63533054 is a valuable research tool and a potential therapeutic lead for the treatment of various central nervous system disorders, most notably alcohol use disorder. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and efficacy in preclinical models provide a strong rationale for further investigation. Future research should focus on elucidating the full therapeutic potential of JNJ-63533054 and the broader role of GPR139 in brain function and disease.

References

- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

GPR139 Signaling Pathways Activated by JNJ-63533054: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways activated by the potent and selective GPR139 agonist, JNJ-63533054. GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a compelling target for neuropsychiatric drug discovery. JNJ-63533054 has emerged as a critical tool for elucidating the physiological roles of this receptor. This document details the quantitative pharmacology of JNJ-63533054, the experimental protocols used to characterize its activity, and the downstream signaling cascades it initiates upon binding to GPR139.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of JNJ-63533054 activity at GPR139 across different species and experimental platforms.

Table 1: In Vitro Potency and Efficacy of JNJ-63533054

| Assay Type | Species | Cell Line | Parameter | Value | Reference(s) |

| Calcium Mobilization | Human | HEK293 | EC50 | 16 nM | [1][2][3][4][5] |

| Rat | HEK293 | EC50 | 63 nM | ||

| Mouse | HEK293 | EC50 | 28 nM | ||

| Zebrafish | - | EC50 | 3.91 nM | ||

| GTPγS Binding | Human | HEK293 | EC50 | 17 nM |

Table 2: Binding Affinity of JNJ-63533054 for GPR139

| Ligand | Species | Parameter | Value | Reference(s) |

| [3H] JNJ-63533054 | Human | Kd | 10 nM | |

| Rat | Kd | 32 nM | ||

| Mouse | Kd | 23 nM |

Table 3: In Vivo Pharmacokinetic Properties of JNJ-63533054 in Rats

| Parameter | Value | Reference(s) |

| Intravenous Clearance | 53 mL/min/kg | |

| Cmax (5 mg/kg, p.o.) | 317 ng/mL (~1 µM) | |

| t1/2 (5 mg/kg, p.o.) | 2.5 hours | |

| Brain to Plasma Ratio (b/p) | 1.2 |

Core Signaling Pathways

JNJ-63533054 activation of GPR139 primarily initiates signaling through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. There is also evidence for GPR139 coupling to the Gi/o family of G proteins and modulation of cyclic adenosine monophosphate (cAMP) levels.

Gq/11-Mediated Calcium Mobilization

The canonical signaling pathway activated by JNJ-63533054 involves the coupling of GPR139 to Gq/11 proteins. This interaction stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of GPR139 activation by JNJ-63533054 and is the basis for the widely used calcium mobilization assays.

Gi/o Coupling and cAMP Modulation

In addition to the primary Gq/11 pathway, studies have shown that GPR139 can also couple to Gi/o proteins. This coupling can lead to the inhibition of adenylyl cyclase, which would decrease intracellular cAMP levels. However, some studies have reported a paradoxical increase in cAMP production following GPR139 activation by JNJ-63533054, particularly in the presence of an adenylyl cyclase activator like forskolin. This suggests a more complex regulatory mechanism, potentially involving crosstalk between the Gq/11 and other signaling pathways that can indirectly influence adenylyl cyclase activity.

References

- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Mobilization Assay [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for JNJ-63533054 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-63533054, a selective GPR139 agonist, in rodent models for preclinical research. The protocols outlined below are based on established methodologies from published studies and are intended to serve as a detailed guide for in vivo characterization of this compound.

Compound Information

-

Compound Name: JNJ-63533054

-

Mechanism of Action: Selective agonist for the G-protein coupled receptor 139 (GPR139)[1][2]. The signal transduction is believed to occur through the Gq/11 pathway, leading to calcium mobilization[3][4].

-

Key Features: Orally bioavailable and brain penetrant[3]. It has shown efficacy in rodent models related to neuropsychiatric and substance use disorders.

Data Presentation: Dosage and Administration in Rodent Studies

The following table summarizes the dosages and administration routes for JNJ-63533054 in various rodent studies.

| Species | Study Type | Dosage | Route of Administration | Vehicle | Reference |

| Mouse | Behavioral Studies | 10 mg/kg | Oral (p.o.) | 0.5% HPMC | |

| Blood-Brain Barrier Penetration | 10 mg/kg | Oral (p.o.) | 0.5% HPMC in water | ||

| c-fos Expression | 10 and 30 mg/kg | Oral (p.o.) | 0.5% HPMC in water | ||

| Rat | Behavioral Studies | 3, 10, 30 mg/kg | Oral (p.o.) | 0.5% HPMC | |

| Blood-Brain Barrier Penetration | 10 mg/kg | Oral (p.o.) | 0.5% HPMC in water | ||

| Neurochemistry (Microdialysis) | 10 mg/kg | Oral (p.o.) | 0.5% HPMC in water | ||

| Alcohol Self-Administration | Not specified | Systemic | Not specified |

Experimental Protocols

Preparation of JNJ-63533054 for Oral Administration

This protocol describes the preparation of JNJ-63533054 for oral gavage in rodents.

Materials:

-

JNJ-63533054 powder

-

0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water

-

Weighing scale

-

Spatula

-

Conical tube (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of JNJ-63533054: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose and dosing volume (e.g., 10 mL/kg for mice, 3 mL/kg for rats).

-

Weigh the compound: Accurately weigh the calculated amount of JNJ-63533054 powder.

-

Prepare the vehicle: Prepare a 0.5% HPMC solution in sterile water.

-

Create the suspension:

-

Add the weighed JNJ-63533054 powder to a conical tube.

-

Add a small volume of the 0.5% HPMC vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.

-

If necessary, sonicate the suspension for a short period to aid in dispersion.

-

-

Storage: It is recommended to prepare the suspension fresh on the day of the experiment. If short-term storage is necessary, keep it at 4°C and ensure it is thoroughly re-suspended before administration.

Oral Administration to Rodents (Gavage)

This protocol details the procedure for safe and effective oral administration of JNJ-63533054 to mice and rats.

Materials:

-

Prepared JNJ-63533054 suspension

-

Appropriately sized oral gavage needles (flexible or rigid)

-

Syringes

-

Animal scale

Procedure:

-

Animal Handling: Acclimatize the animals to handling for several days before the experiment to reduce stress.

-

Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the suspension to be administered.

-

Restraint:

-

Mice: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

-

Rats: Securely hold the rat, ensuring its head and body are in a straight line.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

-

Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

-

Compound Administration: Once the needle is correctly positioned, slowly administer the JNJ-63533054 suspension.

-

Post-Administration Monitoring: After administration, return the animal to its home cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Signaling Pathway and Experimental Workflow

Signaling Pathway of JNJ-63533054

JNJ-63533054 acts as an agonist at the GPR139 receptor, which is coupled to the Gq/11 signaling pathway. This activation leads to the mobilization of intracellular calcium.

Caption: Signaling pathway of JNJ-63533054 via the GPR139 receptor.

Experimental Workflow for a Rodent Behavioral Study

The following diagram outlines a typical workflow for conducting a behavioral study in rodents using JNJ-63533054.

Caption: General workflow for a rodent behavioral study with JNJ-63533054.

References

- 1. JNJ-63533054 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. JNJ-63533054 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of JNJ-63533054

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and oral administration of JNJ-63533054, a potent and selective agonist of the G protein-coupled receptor 139 (GPR139). This document is intended to guide researchers in preclinical studies involving this compound.

Compound Information

JNJ-63533054 is an orally bioavailable and brain-penetrant small molecule that serves as a valuable tool for investigating the in vivo functions of the GPR139 receptor.[1][2] Its chemical and pharmacological properties are summarized below.

Table 1: Physicochemical and Pharmacological Properties of JNJ-63533054

| Property | Value | Reference |

| Formal Name | 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-benzamide | [3] |

| Molecular Formula | C₁₇H₁₇ClN₂O₂ | [3] |

| Molecular Weight | 316.78 g/mol | [4] |

| CAS Number | 1802326-66-4 | |

| Mechanism of Action | GPR139 Agonist | |

| In Vitro Potency (EC₅₀) | ~16 nM (human GPR139) | |

| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 5 mg/mL |

GPR139 Signaling Pathway

JNJ-63533054 exerts its effects by activating GPR139, an orphan receptor highly expressed in the brain, particularly in the habenula. The primary signal transduction pathway for GPR139 involves coupling to Gq/11 proteins, leading to calcium mobilization. Some studies also suggest a potential for coupling to Gi/o proteins.

Caption: GPR139 signaling cascade initiated by JNJ-63533054.

Protocols for Oral Administration

Preparation of Oral Suspension

For in vivo studies in rodents, JNJ-63533054 is typically administered as a suspension. The most commonly cited vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) in water.

Materials:

-

JNJ-63533054 powder

-

Hydroxypropyl methylcellulose (HPMC)

-

Sterile, purified water

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Appropriate glassware (beakers, graduated cylinders)

-

Analytical balance

Protocol:

-

Prepare the Vehicle:

-

Weigh the required amount of HPMC to make a 0.5% (w/v) solution in water.

-

Gradually add the HPMC to the water while stirring vigorously with a magnetic stirrer to prevent clumping.

-

Continue stirring until the HPMC is fully dissolved and the solution is clear.

-

-

Prepare the Suspension:

-

Weigh the desired amount of JNJ-63533054 based on the target dose and dosing volume.

-

If necessary, gently grind the JNJ-63533054 powder in a mortar and pestle to ensure a fine, uniform particle size.

-

Add a small amount of the 0.5% HPMC vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.

-

For example, to prepare a 1 mg/mL suspension for a 10 mL/kg dosing volume, dissolve 10 mg of JNJ-63533054 in 10 mL of 0.5% HPMC.

-

Note: For some applications, solubilization in a mixture of DMSO, PEG300, Tween-80, and saline has also been reported. However, for oral gavage in preclinical models, a suspension in HPMC is well-documented.

Experimental Workflow for Pharmacokinetic Studies

The following workflow outlines a typical pharmacokinetic study in rodents following oral administration of JNJ-63533054.

Caption: Workflow for a typical preclinical pharmacokinetic study.

In Vivo Data

Oral administration of JNJ-63533054 has been shown to result in good bioavailability and brain penetration in rodents.

Table 2: Pharmacokinetic Parameters of JNJ-63533054 in Rats Following Oral Administration

| Parameter | Value | Species | Dose (p.o.) | Reference |

| Cₘₐₓ | 317 ng/mL (~1 µM) | Rat | 5 mg/kg | |

| t₁/₂ | 2.5 hours | Rat | 5 mg/kg | |

| Brain/Plasma Ratio | 1.2 | Rat | 5 mg/kg |

Table 3: Reported Dosing for In Vivo Studies

| Species | Dose Range (p.o.) | Vehicle | Dosing Volume | Study Type | Reference |

| Mouse | 10 - 30 mg/kg | 0.5% HPMC in water | 10 mL/kg | c-fos expression, behavioral | |

| Rat | 3 - 30 mg/kg | 0.5% HPMC in water | 1 - 3 mL/kg | Locomotor activity, neurochemistry |

Key Experimental Protocols

Blood-Brain Barrier Penetration Study

Objective: To determine the concentration of JNJ-63533054 in the brain and plasma over time after oral administration.

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

Protocol:

-

Administer JNJ-63533054 orally at the desired dose (e.g., 10 mg/kg).

-

At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8 hours for mice; 0.5, 2, 6 hours for rats), euthanize the animals.

-

Collect blood via cardiac puncture.

-

Deproteinize blood samples by diluting 1:4 with acetonitrile and mixing vigorously.

-

Perfuse the animals transcardially with saline and remove the brains.

-

Homogenize the brain tissue.

-

Analyze the plasma and brain homogenates for JNJ-63533054 concentration using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

c-fos Expression Study

Objective: To assess the in vivo activity of JNJ-63533054 in specific brain regions by measuring the induction of the immediate-early gene c-fos.

Animals: Male C57BL/6 mice.

Protocol:

-

Orally administer JNJ-63533054 (e.g., 10 or 30 mg/kg) or vehicle (0.5% HPMC). A positive control such as amphetamine (2 mg/kg, i.p.) can be included.

-

One hour after dosing, sacrifice the animals and perfuse them transcardially with 4% paraformaldehyde (PFA).

-

Remove the brains and post-fix them in 4% PFA overnight.

-

Wash the brains with phosphate buffer.

-

Section the brains and perform immunohistochemistry for c-fos protein.

-

Quantify c-fos positive cells in the brain regions of interest (e.g., medial habenula, dorsal striatum).

Conclusion

JNJ-63533054 is a well-characterized GPR139 agonist with demonstrated oral bioavailability and central nervous system penetration, making it a suitable tool for in vivo research. The provided protocols for formulation and experimental design offer a foundation for researchers to explore the physiological and potential therapeutic roles of GPR139 activation.

References

- 1. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNJ-63533054 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

JNJ-63533054 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility, solution preparation, and experimental applications of JNJ-63533054, a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).

Overview of JNJ-63533054

JNJ-63533054 is a synthetic organic small molecule that acts as a selective agonist for GPR139, an orphan receptor primarily expressed in the central nervous system, particularly in the habenula and striatum.[][2][3] It is a valuable tool for investigating the physiological roles of GPR139. The compound is orally bioavailable and capable of crossing the blood-brain barrier, making it suitable for both in vitro and in vivo studies.[4][5]

Chemical Properties:

-

Molecular Formula: C₁₇H₁₇ClN₂O₂

-

Molecular Weight: 316.78 g/mol

-

CAS Number: 1802326-66-4

Solubility Data

The solubility of JNJ-63533054 varies across different solvents. It exhibits high solubility in organic solvents like DMSO and DMF, but is practically insoluble in water. For in vivo applications, specific formulations are required to achieve stable solutions or suspensions.

Table 1: Solubility of JNJ-63533054 in Common Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |

| DMSO | 63 | 198.87 | |

| ≥ 50 | ≥ 157.84 | ||

| 31.68 | 100 | ||

| 30 | ~94.7 | ||

| DMF | 30 | ~94.7 | |

| Ethanol | 6.34 | 20 | |

| 5 | ~15.8 | ||

| Water | < 0.1 | Insoluble |

Table 2: Formulations for In Vivo Studies

| Vehicle Composition | Concentration (mg/mL) | Application | Reference(s) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | General in vivo | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 | General in vivo | |

| 0.5% Hydroxypropyl methylcellulose (HPMC) in water | 1 - 10 | Oral Dosing (Suspension) |

Protocols for Solution and Suspension Preparation

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (In Vitro)

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be further diluted in aqueous buffers or cell culture media for in vitro experiments.

Materials:

-

JNJ-63533054 powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Equilibrate the JNJ-63533054 vial to room temperature before opening.

-

Weigh the desired amount of JNJ-63533054 powder in a sterile tube.

-

Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of powder).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If precipitation or incomplete dissolution is observed, gently warm the tube to 37°C and/or sonicate in an ultrasonic bath for 5-10 minutes.

-

Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.

Note: Hygroscopic DMSO can significantly impact solubility; always use fresh, high-quality DMSO.

Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Administration

This protocol provides a method for creating a vehicle-based solution for systemic administration in animal models.

Materials:

-

JNJ-63533054 DMSO stock solution (e.g., 25 mg/mL)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes

Procedure (for 1 mL final volume):

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of a 25 mg/mL JNJ-63533054 DMSO stock solution to the PEG300. Mix thoroughly by vortexing. This results in a 10% DMSO concentration.

-

Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear and homogenous.

-

Add 450 µL of sterile saline to bring the total volume to 1 mL.

-

Mix the final solution thoroughly. The final concentration of JNJ-63533054 will be 2.5 mg/mL. The solution should be clear.

Protocol 3: Preparation of an Oral Suspension

For oral gavage studies, JNJ-63533054 can be administered as a suspension.

Materials:

-

JNJ-63533054 powder

-

0.5% Hydroxypropyl methylcellulose (HPMC) in sterile water

-

Mortar and pestle or homogenizer

Procedure:

-

Weigh the required amount of JNJ-63533054 powder.

-

Prepare the 0.5% HPMC vehicle by dissolving HPMC in sterile water.

-

Add a small amount of the HPMC vehicle to the JNJ-63533054 powder and triturate to form a smooth paste.

-

Gradually add the remaining volume of the HPMC vehicle while continuously mixing or homogenizing to ensure a uniform suspension.

-

Prepare the suspension fresh on the day of the experiment and keep it under constant agitation to prevent settling.

Experimental Applications and Signaling Pathways

JNJ-63533054 is a selective agonist for GPR139. Its activation of the receptor has been shown to primarily initiate signaling through the Gαq/11 pathway, leading to downstream cellular responses.

GPR139 Signaling Pathway